molecular formula C7H7BrN2O3 B11865537 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one

5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one

Cat. No.: B11865537
M. Wt: 247.05 g/mol
InChI Key: JMAGLKUFOQCLCS-UHFFFAOYSA-N
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Description

5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a bromine atom, an oxetane ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxetane Ring Introduction: The oxetane ring can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane ring-opened products.

    Reduction: Reduction reactions may target the bromine atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxetane ring-opened derivatives.

    Reduction: Debrominated pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of pyrimidinone derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and bromine atom may play crucial roles in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-(methoxy)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of an oxetane ring.

    6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one: Lacks the bromine atom.

    5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to the presence of both the bromine atom and the oxetane ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

5-bromo-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7BrN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11)

InChI Key

JMAGLKUFOQCLCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C(=O)NC=N2)Br

Origin of Product

United States

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